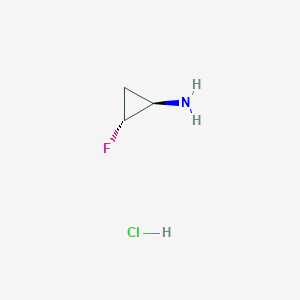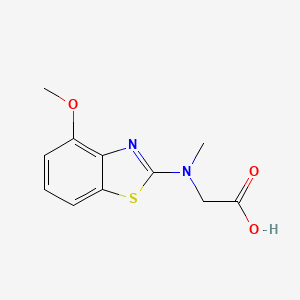
N-(4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine
描述
N-(4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a methoxy group at the 4-position of the benzothiazole ring and a methylglycine moiety attached to the nitrogen atom of the benzothiazole ring
准备方法
The synthesis of N-(4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-2-aminobenzothiazole with methylglycine in the presence of a suitable coupling agent. The reaction typically takes place under mild conditions, often using solvents such as dichloromethane or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
N-(4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the methoxy group, leading to the formation of a corresponding aldehyde or carboxylic acid derivative.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may target the benzothiazole ring or the methylglycine moiety, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy group. For example, treatment with halogenating agents can lead to the formation of halogenated derivatives.
Condensation: Condensation reactions with aldehydes or ketones can form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
N-(4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. Researchers investigate its interactions with biological targets and its efficacy in various disease models.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules
Material Science: The compound is explored for its potential use in the development of novel materials, such as polymers and dyes. Its electronic properties make it a candidate for applications in optoelectronic devices.
作用机制
The mechanism of action of N-(4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used. Studies often focus on elucidating these interactions through biochemical assays and molecular modeling.
相似化合物的比较
N-(4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine can be compared with other benzothiazole derivatives, such as:
N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide: This compound has a benzamide group instead of a methylglycine moiety. It may exhibit different pharmacological properties and reactivity.
N-(4-methoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide: This derivative contains a cyclohexanecarboxamide group, which can influence its chemical behavior and applications.
Methyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate: This compound features an additional benzothiazole ring, potentially altering its electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylglycine moiety, which can impart distinct chemical and biological properties.
属性
IUPAC Name |
2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-13(6-9(14)15)11-12-10-7(16-2)4-3-5-8(10)17-11/h3-5H,6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBABTNOLSOWOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC2=C(C=CC=C2S1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1396086.png)
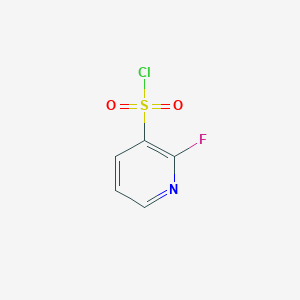
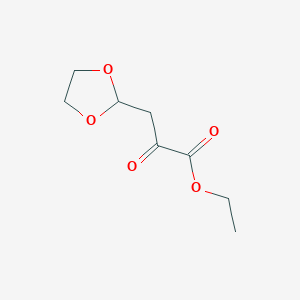
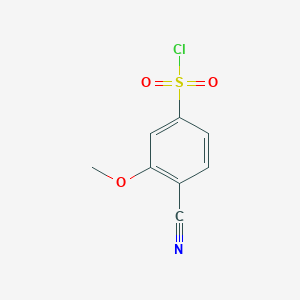
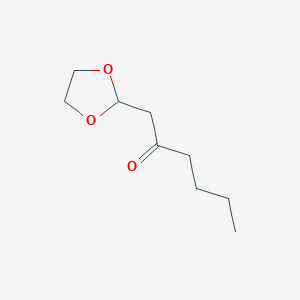
![6-Oxa-1-azaspiro[3.4]octane](/img/structure/B1396095.png)
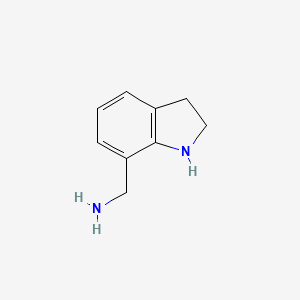
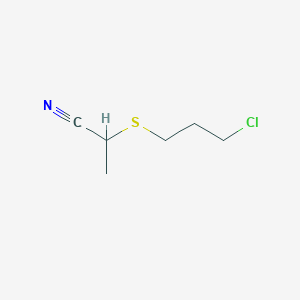
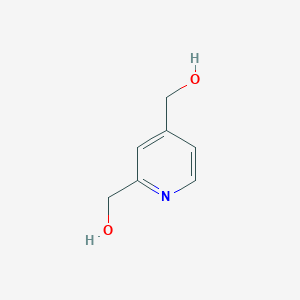

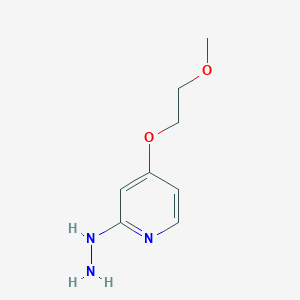
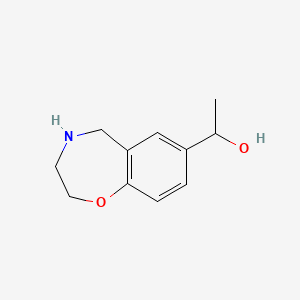
![6-Oxa-2-azaspiro[3.4]octane](/img/structure/B1396107.png)
